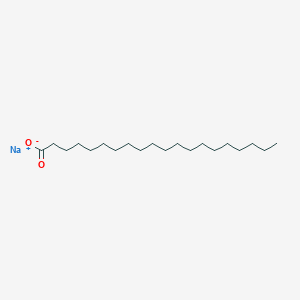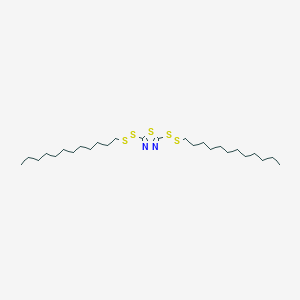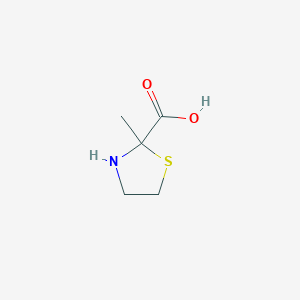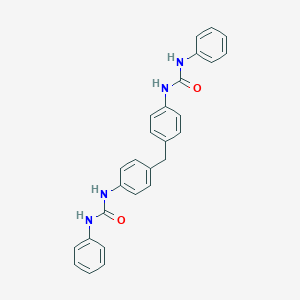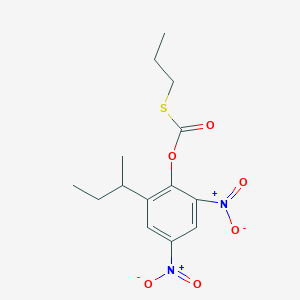
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate, commonly known as DNBSF, is a chemical compound that has been widely used in scientific research due to its ability to modify proteins. DNBSF is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. This modification can be used to study the structure, function, and regulation of proteins.
Mechanism Of Action
DNBSF modifies proteins by reacting with cysteine residues. The reaction between DNBSF and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein, as well as its interactions with other molecules.
Biochemical And Physiological Effects
DNBSF has been shown to have a variety of biochemical and physiological effects. It can affect the function of proteins, as well as their interactions with other molecules. DNBSF has also been shown to affect cellular processes, such as signal transduction and gene expression.
Advantages And Limitations For Lab Experiments
One advantage of using DNBSF in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effects of protein modification on cellular processes. However, one limitation of using DNBSF is its potential toxicity. DNBSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DNBSF. One area of research is the development of new methods for protein modification using DNBSF. Another area of research is the study of the effects of DNBSF modification on specific proteins and cellular processes. Additionally, research on the potential therapeutic applications of DNBSF is an area of interest.
Synthesis Methods
DNBSF can be synthesized by reacting 2,4-dinitrofluorobenzene with n-butyl mercaptan in the presence of a base. The resulting product is then reacted with propylsulfanylformic acid to yield DNBSF.
Scientific Research Applications
DNBSF has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their regulation and interactions with other molecules. DNBSF has also been used to study the effects of protein modification on cellular processes, such as signal transduction and gene expression.
properties
CAS RN |
14355-12-5 |
|---|---|
Product Name |
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
Molecular Formula |
C14H18N2O6S |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
InChI |
InChI=1S/C14H18N2O6S/c1-4-6-23-14(17)22-13-11(9(3)5-2)7-10(15(18)19)8-12(13)16(20)21/h7-9H,4-6H2,1-3H3 |
InChI Key |
MFALETYLLPRSRG-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Canonical SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
synonyms |
Thiocarbonic acid O-(2-sec-butyl-4,6-dinitrophenyl)S-propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



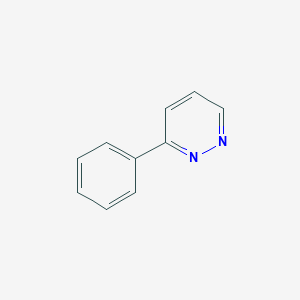
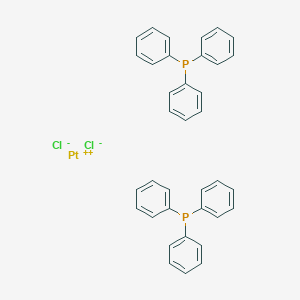
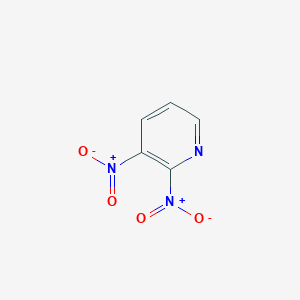

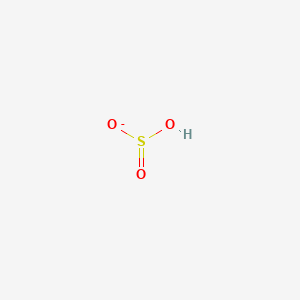
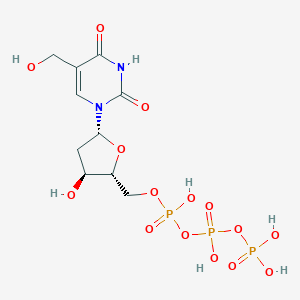

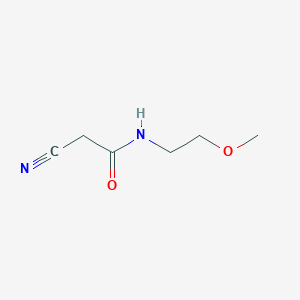
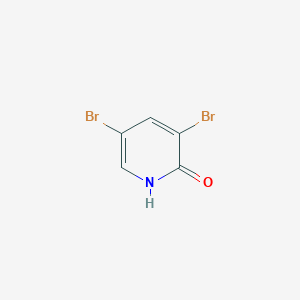
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
